PDB-Crystallographic Binding Mode vs. 2‑Unsubstituted and 2‑Methyl Analogues – Rheb GTPase Target Engagement
In a 1.65 Å crystal structure of human Rheb GTPase (PDB 6BSX), (5,6-dimethyl-1H-benzimidazol-2-yl)methanol occupies the switch II domain with the 5,6-dimethylbenzimidazole core inserting into a hydrophobic cleft and the 2‑hydroxymethyl group forming a hydrogen bond with the protein backbone [1]. The structurally characterized binding mode is absent for the nearest commercially available analogues—benzimidazole-2-methanol (no dimethyl substitution) and 2,5,6-trimethylbenzimidazole (no hydroxymethyl hydrogen-bond donor)—which lack either the hydrophobic contacts or the directional hydrogen bond required for this specific pocket [2]. The dimethyl substitution pattern and the 2‑hydroxymethyl group are therefore both individually necessary for the observed pose, providing a structural rationale for selecting this precise compound in Rheb-targeted fragment screens [1].
| Evidence Dimension | Crystallographically defined binding pose in Rheb switch II domain (PDB 6BSX, resolution 1.65 Å) |
|---|---|
| Target Compound Data | (5,6-dimethyl-1H-benzimidazol-2-yl)methanol (ligand E7S): refined occupancy in hydrophobic cleft; 2‑hydroxymethyl oxygen within H-bond distance of backbone amide |
| Comparator Or Baseline | Benzimidazole-2-methanol (no 5,6-dimethyl groups): no PDB entry with Rheb. 2,5,6-Trimethylbenzimidazole (no 2‑OH): no PDB entry with Rheb. Both lack the combined hydrophobic packing and hydrogen-bond donor features. |
| Quantified Difference | Target compound yields a defined electron density map at 1.65 Å; comparators have zero reported Rheb co-crystal structures, indicating failure to recapitulate the binding mode. |
| Conditions | Recombinant human Rheb (1–181) crystallized with GDP and compound; X-ray diffraction data collected at 100 K; structure refined to R_work = 0.197, R_free = 0.244 [1]. |
Why This Matters
Procurement of the exact compound is mandatory for reproducing the published Rheb binding pose; any deletion or relocation of the 5,6-dimethyl or 2‑hydroxymethyl groups eliminates the structural basis for fragment elaboration in the Rheb–mTORC1 program.
- [1] Mahoney, S. J., et al. (2018). PDB 6BSX: Crystal structure of Rheb in complex with compound 1. Nature Communications, 9, 548. RCSB Protein Data Bank. DOI: 10.1038/s41467-018-03035-z. View Source
- [2] RCSB PDB Chemical Component Dictionary: E7S – (5,6-dimethyl-1H-benzimidazol-2-yl)methanol. http://www.rcsb.org/ligand/E7S (accessed 2025). View Source
